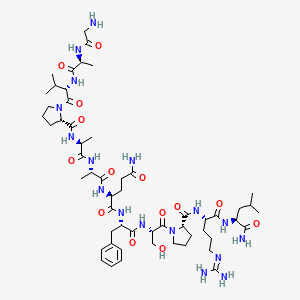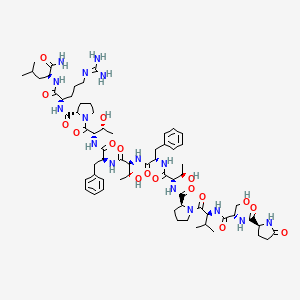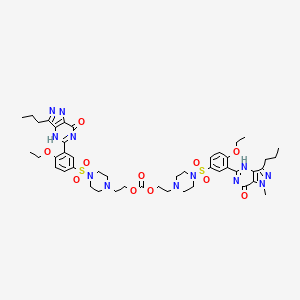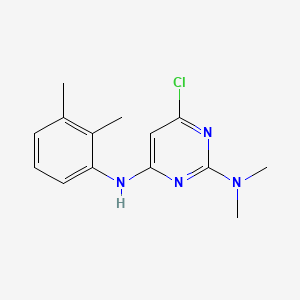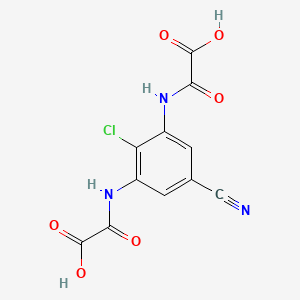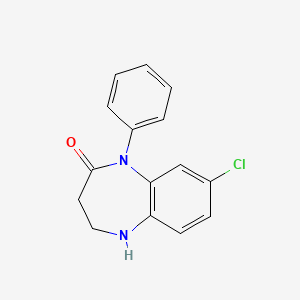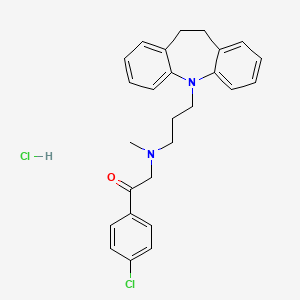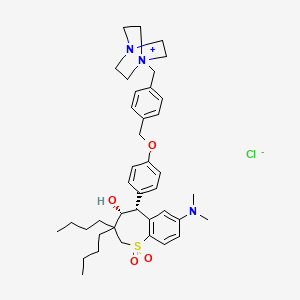
马拉利昔巴特氯化物
描述
科学研究应用
马拉利西巴特氯化物在科学研究中有多种应用,包括:
化学: 用作模型化合物来研究回肠胆汁酸转运蛋白抑制剂的行为。
生物学: 研究其对生物系统中胆汁酸代谢和转运的影响。
作用机制
. 通过阻断该转运蛋白,马拉利西巴特氯化物降低胆汁酸的肠肝循环,从而导致肝脏和血液中的胆汁酸水平降低。 这有助于缓解胆汁淤积性瘙痒和与胆汁酸蓄积相关的其他症状 .
生化分析
Biochemical Properties
Maralixibat chloride acts by interrupting the enterohepatic circulation of bile acids . This interruption leads to a larger volume of bile acids reaching the colon and being excreted in stool . The primary biomolecules that Maralixibat chloride interacts with are the proteins involved in the ileal bile acid transport process .
Cellular Effects
Maralixibat chloride’s primary cellular effect is the reduction of bile acid levels in the liver and serum . This reduction can alleviate liver injury and relieve pruritus (extreme itching), which are common symptoms in people with Alagille syndrome . It also influences cell function by reducing the resultant liver injury .
Molecular Mechanism
This inhibition prevents the reabsorption of bile acids, primarily in their salt forms, from the gut back to the blood and liver .
Temporal Effects in Laboratory Settings
The effects of Maralixibat chloride over time in laboratory settings have been observed in clinical trials . Improvements in pruritus and reductions in peripheral serum bile acid (sBA) have been noted . Additionally, five-year transplant-free survival has been observed in sBA responders with BSEP deficiency .
Dosage Effects in Animal Models
This dosage should be initiated at 190 µg/kg once daily with an increase to 380 µg/kg once daily after one week, as tolerated .
Metabolic Pathways
Maralixibat chloride is involved in the metabolic pathway of bile acid transport . By inhibiting the ileal bile acid transporter, it interrupts the enterohepatic circulation of bile acids .
Transport and Distribution
Maralixibat chloride is orally administered and acts locally in the gut, where it inhibits the ileal bile acid transporter . This leads to a decrease in the reabsorption of bile acids from the gut back to the blood and liver .
Subcellular Localization
As an ileal bile acid transporter inhibitor, Maralixibat chloride acts at the cellular membrane of ileal cells . It does not have a specific subcellular localization as it acts externally on the cells to inhibit the transport of bile acids .
准备方法
马拉利西巴特氯化物的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括:
核心结构的形成: 这涉及苯并噻吨环系的构建。
官能团修饰: 在核心结构上引入二甲氨基、羟基和其他取代基。
最终组装: 将修饰后的核心结构与其他组分偶联形成最终化合物.
马拉利西巴特氯化物的工业生产方法旨在确保高纯度和高产量。这些方法通常涉及优化的反应条件,例如控制温度、压力,以及使用特定的催化剂来促进反应。
化学反应分析
马拉利西巴特氯化物会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
这些反应中常用的试剂包括过氧化氢之类的氧化剂、硼氢化钠之类的还原剂,以及甲醇钠之类的亲核试剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。
相似化合物的比较
马拉利西巴特氯化物在回肠胆汁酸转运蛋白抑制剂中是独一无二的,因为它具有特定的结构和作用机制。类似化合物包括:
奥德维西巴特: 另一种用于治疗进行性家族性肝内胆汁淤积症的回肠胆汁酸转运蛋白抑制剂.
洛皮西巴特: 一种对胆汁酸转运具有类似抑制作用的化合物.
与这些化合物相比,马拉利西巴特氯化物在临床研究中显示出不同的疗效和安全性特征,使其成为治疗胆汁淤积性肝病患者的宝贵治疗选择 .
属性
IUPAC Name |
(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVPJBWDDJCMP-RUKDTIIFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337104 | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228113-66-4 | |
| Record name | Maralixibat chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228113664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maralixibat chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701337104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARALIXIBAT CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78M04F0XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)


